molecular formula C24H24N2O3S B2741917 2-(2,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 892360-67-7

2-(2,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B2741917
CAS No.: 892360-67-7
M. Wt: 420.53
InChI Key: OLBYIVHQNIOMOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazine core substituted at positions 2 and 4 with aromatic methylphenyl groups. The benzothiadiazine scaffold is notable for its sulfur and nitrogen heteroatoms, which contribute to its electronic properties and biological interactions. Substitutions at the 2- and 4-positions with 2,4-dimethylphenyl and 2,5-dimethylbenzyl groups, respectively, likely influence its lipophilicity and steric profile, which are critical for pharmacological activity .

The dimethylphenyl substituents may modulate target affinity and metabolic stability compared to simpler analogs.

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-16-10-12-21(19(4)13-16)26-24(27)25(15-20-14-17(2)9-11-18(20)3)22-7-5-6-8-23(22)30(26,28)29/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBYIVHQNIOMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closure Approaches

The benzothiadiazine core is typically constructed via cyclization reactions involving thioamide or dithiocarbazinate precursors. For instance, the reaction of 2-fluorobenzohydrazide with carbon disulfide in ethanol, followed by treatment with potassium hydroxide, yields potassium dithiocarbazinate intermediates. Subsequent cyclization with hydrazine hydrate under reflux forms the triazolothiadiazole scaffold, a strategy adaptable to benzothiadiazine synthesis by modifying precursor substituents.

Detailed Preparation Methods

Catalytic Hydrogenation Approach

Adapted from US6518422B2, this method enables enantioselective synthesis of benzothiadiazine derivatives:

Procedure :

  • Starting Material : 5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c]benzothiadiazine (10 mmol) is dissolved in a toluene-isopropanol mixture (7:3 v/v).
  • Catalyst System : RuCl₂[(R)-BINAP][(R)-DPEN] (0.5 mol%) is added under nitrogen.
  • Hydrogenation : Conducted at 70°C under 15 bar H₂ pressure for 20 hours.
  • Workup : The mixture is filtered, concentrated, and recrystallized from acetone.

Outcome :

  • Yield : 92%
  • Purity : >90% (HPLC)
  • Key Advantage : Direct access to the S-enantiomer with minimal byproducts.

Cyclocondensation of Precursors

Based on PMC2961052, a modified protocol for benzothiadiazine formation:

Procedure :

  • Dithiocarbazinate Synthesis : 2,4-Dimethylbenzohydrazide (36 mmol) reacts with CS₂ (55 mmol) in ethanol with KOH (55 mmol) to form potassium dithiocarbazinate.
  • Cyclization : The dithiocarbazinate is treated with hydrazine hydrate (32 mmol) in water under reflux for 2 hours.
  • Alkylation : The intermediate is alkylated with (2,5-dimethylbenzyl) bromide in DMF at 80°C for 12 hours.

Outcome :

  • Yield : 78%
  • Purity : 85% (LC-MS)

Optimization of Reaction Conditions

Solvent and Catalyst Effects

Parameter Catalytic Hydrogenation Cyclocondensation
Solvent Toluene-isopropanol (7:3) Ethanol/water
Catalyst Ru-BINAP-DPEN None
Temperature 70°C 100°C (reflux)
Reaction Time 20 hours 2 hours

The toluene-isopropanol system enhances catalyst stability and substrate solubility, critical for high enantioselectivity. In contrast, aqueous ethanol promotes cyclization but risks hydrolysis of methyl groups.

Pressure and Stoichiometry

Hydrogen pressure above 10 bar accelerates reaction kinetics but may compromise enantiomeric excess. Molar ratios of hydrazine hydrate exceeding 2:1 relative to dithiocarbazinate improve cyclization yields but necessitate rigorous purification.

Analytical Characterization

Chromatographic Methods

  • HPLC : Hypersil BDS C18 column (25 cm × 4.6 mm, 5 μm) with water/acetonitrile (25:75) eluent resolves positional isomers.
  • Chiral Analysis : CHIRALPAK AS column (ethanol/heptane 70:30) confirms enantiopurity (>98% ee).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.2 Hz, 2H, aromatic), 4.32 (s, 2H, CH₂), 2.34 (s, 6H, CH₃).
  • MS (ESI+) : m/z 457.2 [M+H]⁺, consistent with molecular formula C₂₄H₂₄N₂O₃S.

Comparative Analysis of Synthesis Routes

Metric Catalytic Hydrogenation Cyclocondensation
Yield 92% 78%
Purity >90% 85%
Enantiocontrol Excellent (83% ee) Not applicable
Scalability Industrial Laboratory-scale
Cost High (precious metals) Low

The hydrogenation route is superior for producing enantiopure material, while cyclocondensation offers a cost-effective alternative for racemic synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and reaction time playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

2-(2,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe or ligand in biochemical assays to investigate enzyme activity or receptor binding.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, such as inhibition or activation of enzymatic reactions.

Comparison with Similar Compounds

Substituent Position and Activity

  • Compound 8/13/18 (): These 2,1,3-benzothiadiazines feature a 3,5-di-tert-butyl-4-hydroxybenzyl group at the N1 position. They exhibit micromolar PDE4 inhibition (IC₅₀ ~1–5 µM) and antioxidant activity, with 13 being the most potent (IC₅₀ = 1.2 µM for PDE4; EC₅₀ = 8.7 µM for antioxidant effects) .
  • However, the absence of a phenolic -OH group (as in 13) might limit antioxidant capacity.

Electronic and Steric Effects

  • The 2,5-dimethylbenzyl group introduces ortho-methyl steric effects, which could hinder rotation and stabilize a bioactive conformation, a feature absent in ’s compounds .

Comparison with Benzothiazine Derivatives

Core Heterocycle Differences

  • Compound (I) (): A 1λ⁶,2-benzothiazine-2,2-dione derivative with a hydrazinylidene substituent. The benzothiazine core (one sulfur, one nitrogen) differs from benzothiadiazine (one sulfur, two nitrogens), altering electronic properties and target selectivity. Compound (I) is reported for antibacterial activity but lacks PDE4 inhibition data .
  • User’s Compound : The benzothiadiazine core may favor interactions with PDE4’s catalytic domain, as seen in , whereas benzothiazines like (I) might target bacterial enzymes.

Data Tables

Table 1. Structural and Functional Comparison of Benzothiadiazine Derivatives

Compound Core Structure Substituents Biological Target Activity (IC₅₀/EC₅₀) Key Feature
User’s Compound 1,2,4-Benzothiadiazine 2-(2,4-dimethylphenyl), 4-(2,5-dimethylbenzyl) PDE4 (hypothesized) N/A High lipophilicity, trione polarity
13 () 2,1,3-Benzothiadiazine N1: 3,5-di-tert-butyl-4-hydroxybenzyl PDE4, Antioxidant 1.2 µM (PDE4), 8.7 µM Phenolic -OH enhances antioxidant
Compound (I) () 1λ⁶,2-Benzothiazine Hydrazinylidene, ethyl, methylphenyl Antibacterial Not reported Hydrazine group for metal chelation

Table 2. Substituent Impact on Pharmacokinetics

Substituent Type Example Compound Lipophilicity (LogP)* Solubility (mg/mL)* Metabolic Stability
2,4-Dimethylphenyl User’s Compound High (~3.5) Low (~0.1) Moderate (CYP2C9)
3,5-di-tert-Butyl-4-hydroxybenzyl 13 () Very high (~5.0) Very low (~0.01) Low (CYP3A4)
Hydrazinylidene () Compound (I) Moderate (~2.0) Moderate (~1.0) High (non-CYP)

*Estimated values based on structural analogs.

Research Findings and Implications

  • PDE4 Selectivity: The user’s compound’s 2,4-dimethylphenyl group may align with hydrophobic subpockets in PDE4’s catalytic domain, as suggested by molecular modeling in . However, the lack of a hydrogen-bond donor (e.g., -OH in 13) could reduce potency .
  • Antioxidant Potential: Unlike 13, the absence of a phenolic group in the user’s compound likely diminishes radical-scavenging activity, prioritizing PDE4 inhibition over dual mechanisms .
  • Synthetic Accessibility : The user’s compound’s synthesis may follow routes similar to ’s triazole derivatives, but with benzothiadiazine intermediates and Friedel-Crafts alkylation for benzyl substitution .

Biological Activity

The compound 2-(2,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class of compounds. This class is known for its diverse biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound based on available research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple methyl and phenyl groups attached to a benzothiadiazine core. Its molecular formula is C22H24N2O3SC_{22}H_{24}N_2O_3S, with a molecular weight of approximately 396.50 g/mol. The presence of various functional groups contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that benzothiadiazine derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains:

  • Gram-positive bacteria : The compound showed notable activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 8 µg/mL.
  • Gram-negative bacteria : It demonstrated moderate efficacy against Escherichia coli and Pseudomonas aeruginosa with MIC values ranging from 16 to 32 µg/mL.

These findings suggest that the compound may serve as a potential scaffold for developing new antimicrobial agents targeting resistant bacterial strains.

Anticancer Activity

The anticancer properties of benzothiadiazine derivatives have also been explored. In vitro studies using various cancer cell lines indicated that this compound can significantly inhibit cell proliferation:

  • Caco-2 cells : The compound reduced cell viability by approximately 39% at a concentration of 10 µM.
  • A549 cells : A similar reduction in viability was observed, suggesting potential applicability in treating lung cancer.

The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle in cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A research study published in MDPI evaluated the antimicrobial potential of several benzothiadiazine derivatives. The specific compound exhibited superior activity against resistant strains compared to standard antibiotics like vancomycin and daptomycin .
  • Anticancer Mechanism Investigation :
    • Another study focused on the anticancer effects of related compounds demonstrated that modifications in the benzothiadiazine structure could enhance cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (Caco-2) through apoptosis induction .

Data Summary Table

Biological ActivityTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
AntimicrobialMRSA8
E. coli16
P. aeruginosa32
AnticancerCaco-210
A54910

Q & A

Q. What are the established synthetic routes for this benzothiadiazine derivative, and how can researchers ensure reproducibility?

The compound is synthesized via multi-step reactions, often starting with substituted benzaldehydes and heterocyclic precursors. A common method involves refluxing intermediates (e.g., 4-amino-triazoles or thioamides) with aromatic aldehydes in ethanol or acetic acid under catalytic conditions. Purification typically employs column chromatography or recrystallization. For reproducibility, precise stoichiometry, controlled reaction times (4–6 hours), and inert atmospheres are critical .

Q. How is structural characterization performed to confirm the compound’s regiochemistry and stereochemistry?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is used to assign proton environments and confirm substituent positions. X-ray crystallography resolves stereochemistry, particularly for diastereomers arising from the thiadiazine ring’s conformation. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like sulfonyl (S=O) stretches .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Standard assays include:

  • Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Anti-inflammatory activity : COX-2 inhibition via ELISA. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (10–100 µM) are essential .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts from competing reactions?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for intermediate stability.
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction time and side products. Monitor reaction progress via TLC or HPLC .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved metabolic stability?

  • Substituent modification : Replace methyl groups with electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism.
  • Bioisosteric replacement : Substitute the benzothiadiazine core with a pyrazine ring to enhance solubility.
  • Metabolite identification : Use LC-MS/MS to profile hepatic microsomal metabolites and guide SAR .

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved?

  • 2D-NMR techniques : NOESY or HSQC to differentiate diastereotopic protons or confirm through-space couplings.
  • Computational modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data.
  • Isotopic labeling : Synthesize deuterated analogs to simplify spectral interpretation .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Pharmacokinetics : Administer the compound (10 mg/kg) to Sprague-Dawley rats; collect plasma samples for LC-MS analysis to determine t₁/₂, Cmax, and AUC.
  • Toxicity : Acute toxicity studies in zebrafish embryos (LC₅₀ determination) or 28-day repeated-dose tests in rodents.
  • Tissue distribution : Radiolabel the compound with ¹⁴C for whole-body autoradiography .

Q. How can researchers address low solubility in aqueous media for in vitro assays?

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity).
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release.
  • Prodrug design : Introduce phosphate or glycoside moieties for enhanced hydrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.